3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
The research into quinoline derivatives, including compounds structurally related to 3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride, has explored various synthetic pathways and chemical reactivities. For instance, the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives has been achieved by reacting key intermediates with different reagents, showcasing the compound's versatility in synthesizing heterocyclic compounds with potential biological activities (Elkholy & Morsy, 2006). Similarly, the synthesis of simplified versions of cyclic (alkyl)(amino)carbenes and their catalytic activity in the preparation of dihydroquinoline derivatives highlights the compound's utility in catalysis and synthetic chemistry (Zeng et al., 2009).
Antimicrobial Activity
Investigations into the antimicrobial properties of quinoline derivatives have demonstrated the compound's potential as a precursor for developing antimicrobial agents. For example, Schiff base supramolecular complexes derived from quinoline-based ligands have shown significant antimicrobial activity, illustrating the compound's relevance in medicinal chemistry and drug development (El-Sonbati et al., 2016).
Corrosion Inhibition
The application of quinoline derivatives in corrosion inhibition has been explored, with studies showing that certain quinoline-based compounds can act as efficient corrosion inhibitors. This application is significant for materials science and industrial chemistry, offering insights into the development of novel corrosion protection strategies (Jamil et al., 2018).
Photocatalysis
Quinoline derivatives have been utilized in photocatalytic reactions, demonstrating their potential in facilitating chemical transformations under light irradiation. This application is pertinent to green chemistry and sustainable reaction processes, contributing to the development of environmentally friendly synthetic methodologies (Bartling et al., 2016).
Electrochemical Studies
Electrochemical studies have explored the reduction behavior of quinoline-based compounds, including their determination in pharmaceutical formulations via voltammetric methods. This research is crucial for analytical chemistry, offering methods for the quantification and analysis of these compounds in complex matrices (Arguelho et al., 2003).
Properties
IUPAC Name |
3-(2-aminoethyl)-5,7-dimethyl-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-8-5-9(2)11-7-10(3-4-14)13(16)15-12(11)6-8;/h5-7H,3-4,14H2,1-2H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWQEQZMDYBQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.